N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

CAS No.: 1421453-83-9

Cat. No.: VC4792039

Molecular Formula: C17H14ClN3OS

Molecular Weight: 343.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421453-83-9 |

|---|---|

| Molecular Formula | C17H14ClN3OS |

| Molecular Weight | 343.83 |

| IUPAC Name | N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H14ClN3OS/c1-11-15(10-20-16(22)12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |

| Standard InChI Key | XXWPAFVXJMBLBP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CN=CC=C3 |

Introduction

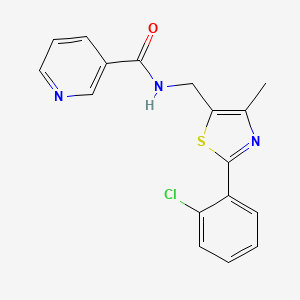

Overview of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a thiazole ring substituted with a chlorophenyl group and is linked to a nicotinamide moiety. This compound is of interest due to its potential biological activities, which may include antimicrobial and antitumor properties.

Structural Representation

| Structure Type | Representation |

|---|---|

| 2D Structure | 2D Structure |

| 3D Conformer | Interactive models available through chemical databases |

Synthesis Methods

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide generally involves:

-

Formation of Thiazole Derivative: The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.

-

Nicotinamide Linkage: The thiazole derivative is then reacted with nicotinamide, typically under basic conditions, to form the final compound.

-

Purification: The product is purified using techniques like recrystallization or chromatography.

Biological Activity

Research has indicated that compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)nicotinamide exhibit various biological activities:

-

Antimicrobial Activity: Studies suggest that derivatives of nicotinamide can inhibit the growth of certain bacterial strains, indicating potential as antimicrobial agents.

-

Antitumor Properties: Some related compounds have shown cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Research Findings

Recent studies have focused on the pharmacological potential of nicotinamide derivatives, including:

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Compounds exhibited MIC values ranging from 4 to 64 μg/mL against various pathogens. |

| Cytotoxicity Assays | Certain derivatives demonstrated IC50 values indicating significant cytotoxicity towards cancer cell lines such as HeLa and HCT-116. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume